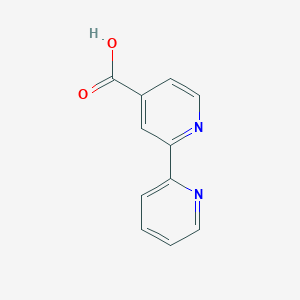

2,2'-ビピリジン-4-カルボン酸

説明

2,2'-Bipyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,2'-Bipyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Bipyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機金属化合物の合成

2,2'-ビピリジン-4-カルボン酸は、有機金属化合物の合成に使用されるよく知られたビピリジル誘導体です . これらの化合物は、触媒、材料科学、医薬品化学など、さまざまな分野で幅広い用途を持っています。

色素増感太陽電池(DSSC)

この化合物は、色素増感太陽電池(DSSC)の用途にも使用されます . DSSCは、太陽光を電気エネルギーに変換する薄膜太陽電池の一種です。DSSCにおける2,2'-ビピリジン-4-カルボン酸の使用は、その効率と安定性を向上させることができます。

光増感

2,2'-ビピリジン-4-カルボン酸と金属との錯体は、光増感に使用できます . 光増感剤は、光を吸収してそのエネルギーを他の分子に移動できる物質です。この特性は、光線力学療法や太陽エネルギー変換など、さまざまな分野で役立ちます。

光触媒

この化合物の金属錯体は、光触媒としても使用できます . 光触媒は、光エネルギーを使用して反応速度を上げるプロセスです。これは、環境修復、水分解、有機合成など、さまざまな用途があります。

薬物送達

2,2'-ビピリジン-4-カルボン酸の金属錯体は、薬物送達に使用できます . これらの錯体は、特定の刺激に応答して薬物を放出するように設計することができ、薬効を向上させ、副作用を軽減することができます。

エネルギー移動

この化合物の錯体は、エネルギー移動に使用できます . これは、エネルギーが分子から別の分子に移動するプロセスです。この特性は、発光材料や生物学的イメージングなど、さまざまな分野で役立ちます。

ガス吸着

2,2'-ビピリジン-4-カルボン酸の金属錯体は、ガス吸着に使用できます . これは、固体材料がガスを吸収または吸着するプロセスです。この特性は、ガス貯蔵、分離、センシングなど、さまざまな分野で役立ちます。

電池用アノード材料

2,2'-ビピリジン-4-カルボン酸は、高性能な電池用アノード材料として研究されてきました . 優れた性能は、2,2'-ビピリジン-4-カルボン酸の分子構造と積層形態によるものです .

作用機序

Target of Action

2,2’-Bipyridine-4-carboxylic acid primarily targets metal ions, acting as a chelating ligand . It forms a 5-membered chelate ring with metal ions . The compound’s primary role is to facilitate the formation of metal complexes .

Mode of Action

The compound interacts with its targets (metal ions) by binding to them and forming a chelate ring . This interaction results in the formation of stable metal complexes . The carboxylic acid functionalities present in the compound influence various biological activities such as DNA/protein binding .

Biochemical Pathways

It’s known that the compound plays a significant role in coordination chemistry . The formation of metal complexes can influence various biochemical reactions and pathways.

Pharmacokinetics

The compound’s bioavailability is likely influenced by its ability to form stable metal complexes

Result of Action

The molecular and cellular effects of 2,2’-Bipyridine-4-carboxylic acid’s action are largely dependent on the specific metal ions it interacts with. For instance, when incorporated into ruthenium(II) complexes, the compound has shown to possess excellent radical scavenging properties and substantial cytotoxic specificity towards cancer cells .

Action Environment

The action, efficacy, and stability of 2,2’-Bipyridine-4-carboxylic acid can be influenced by environmental factors. For example, the formation of solid-state forms of the compound, such as anhydrates and solvates, can be influenced by pressure and temperature conditions . The critical relative humidity also plays a role in the interconversion between the anhydrate and hydrate forms .

特性

IUPAC Name |

2-pyridin-2-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYSEKUUHUUJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433122 | |

| Record name | 2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1748-89-6 | |

| Record name | [2,2′-Bipyridine]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1748-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2'-Bipyridine-4-carboxylic acid?

A1: The molecular formula of 2,2'-Bipyridine-4-carboxylic acid is C11H8N2O2, and its molecular weight is 200.19 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize 2,2'-Bipyridine-4-carboxylic acid and its metal complexes?

A2: Common spectroscopic techniques used for characterization include:

- NMR spectroscopy: Provides structural information about the ligand and its coordination environment in metal complexes. [, , ]

- IR spectroscopy: Identifies functional groups and characterizes metal-ligand bonds, particularly for carbonyl complexes. [, , ]

- UV-Vis spectroscopy: Investigates electronic transitions, including metal-to-ligand charge transfer (MLCT) bands, which are characteristic of these complexes. [, , , , ]

- Mass spectrometry: Determines the molecular weight and fragmentation patterns of the ligand and its complexes. [, , , ]

Q3: How does the stability of ruthenium(II) complexes with 2,2'-Bipyridine-4-carboxylic acid vary with pH?

A3: The stability of these complexes can be affected by pH due to the presence of the carboxylic acid group. Protonation and deprotonation of this group can alter the complex's overall charge and electronic properties. For instance, Ru(bpy)2(Mebpy-COOH)2.3H2O exists as a mixture of protonated and deprotonated forms in acetonitrile solution. [] Similarly, the photophysical properties of [Ru(mbpyCOOH)3]2+ are pH-dependent, with the excited state being more basic than the ground state. []

Q4: How does 2,2'-Bipyridine-4-carboxylic acid contribute to the photoinduced CO release properties of ruthenium(II) carbonyl complexes?

A4: When incorporated into ruthenium(II) carbonyl complexes, 2,2'-Bipyridine-4-carboxylic acid can influence the rate of CO release upon UV-light exposure. The presence of electron-withdrawing carboxyl substituents on the bipyridine ring tends to slow down the release of the second CO molecule in a sequential photodecarbonylation process. []

Q5: Can 2,2'-Bipyridine-4-carboxylic acid be incorporated into larger molecular architectures for specific applications?

A5: Yes, 2,2'-Bipyridine-4-carboxylic acid has been successfully incorporated into macromolecular assemblies and peptide nucleic acid (PNA) bioconjugates for applications such as biosensing and drug delivery. [, , ]

Q6: Have computational studies been used to understand the properties and behavior of 2,2'-Bipyridine-4-carboxylic acid and its complexes?

A6: Yes, computational methods, such as density functional theory (DFT), have been employed to study these systems. For instance, DFT calculations were used to elucidate the mechanism of UV-light-induced CO release from ruthenium(II) carbonyl complexes containing 2,2'-Bipyridine-4-carboxylic acid. [] Additionally, TDDFT calculations have been used to investigate the electronic structure and optical properties of ruthenium dye C101, which contains 2,2'-Bipyridine-4-carboxylic acid as a ligand, adsorbed on TiO2 surfaces for dye-sensitized solar cell applications. []

Q7: How do structural modifications of the 2,2'-Bipyridine-4-carboxylic acid ligand affect the properties of its ruthenium(II) complexes?

A7: Structural modifications, such as the introduction of different substituents on the bipyridine ring or variations in the carboxylic acid anchoring group, can significantly impact the photophysical, electrochemical, and CO release properties of the resulting ruthenium complexes. [, ] For example, the inclusion of hexylthiophene groups in the ancillary ligand of the C101 sensitizer resulted in enhanced light-harvesting capabilities and improved performance in solid-state dye-sensitized solar cells. []

Q8: What strategies can be employed to improve the stability and solubility of 2,2'-Bipyridine-4-carboxylic acid-based complexes?

A8: Strategies for enhancing stability and solubility include:

- Choice of counterions: Using different counterions during complex synthesis can influence the complex's stability and solubility in various solvents. []

- Ligand modification: Introducing bulky or hydrophobic substituents on the bipyridine ring can improve solubility in organic solvents. []

- Encapsulation techniques: Encapsulating the complexes within nanoparticles or other delivery systems can protect them from degradation and enhance their bioavailability. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)

![9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B159532.png)

![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B159553.png)

![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)